Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl imidazo[1,5-a]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-5-11-7-12(9)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHYSOWAFBBJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=NC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743764 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256935-75-8 | |
| Record name | Ethyl imidazo[1,5-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl imidazo[1,5-a]pyridine-6-carboxylate has shown promising applications in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have revealed that derivatives of this compound exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, compounds derived from this scaffold have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| This compound | 0.03-5.0 | Mycobacterium tuberculosis |
| 2,7-Dimethyl derivative | 0.004 | Mycobacterium bovis BCG |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Novel derivatives have been synthesized and tested against various cancer cell lines, including breast cancer (MCF-7). Some derivatives have shown significant antitumor activity by inducing apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Imidazo-PBD Conjugate | MCF-7 | 2 | DNA binding, apoptosis induction |
| Compound 13g | MCF-7 | 4 | G2/M phase arrest |
Biological Research
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. In antimicrobial applications, it may inhibit essential enzymes involved in bacterial metabolism. For anticancer effects, the compound's derivatives have been shown to bind to DNA's minor groove, disrupting normal cellular functions.
Materials Science
Beyond its medicinal applications, this compound has potential uses in materials science. Its unique chemical structure allows for incorporation into various materials for optoelectronic devices and sensors.
Case Study: Synthesis and Characterization
A study highlighted the efficient synthesis of this compound using cyclization reactions with high yields. The characterization methods employed included NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism by which ethyl imidazo[1,5-a]pyridine-6-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyridine Derivatives
- Structural Differences : Pyrazolo[1,5-a]pyridine replaces the imidazole ring with a pyrazole, altering electron distribution and binding affinity.
- Activity : Pyrazolo derivatives are prioritized for pharmacological applications (e.g., anti-inflammatory, anticancer) due to enhanced metabolic stability , whereas imidazo derivatives excel in fluorescence-based imaging due to superior solvatochromism .
- Synthesis : Pyrazolo derivatives often require tandem reactions or multistep procedures , while imidazo scaffolds are synthesized more efficiently via one-pot cyclization .
Imidazo[1,5-a]pyridine vs. Triazolo[1,5-a]pyridine Derivatives
- Applications : Triazolo compounds exhibit broad-spectrum antifungal and anticancer activities , whereas imidazo derivatives are tailored for kinase inhibition (e.g., GSK-3β) and receptor modulation .
- Photophysical Properties : Imidazo derivatives display larger Stokes shifts (~150 nm) compared to triazolo analogues (~50–80 nm), making them more suitable for bioimaging .
Positional Isomerism in Imidazo[1,5-a]pyridine Esters
- 6- vs.
- Methyl vs. Ethyl Esters : Methyl esters (e.g., mthis compound) may enhance solubility but reduce bioavailability due to faster esterase-mediated hydrolysis compared to ethyl esters .
Biological Activity
Ethyl imidazo[1,5-a]pyridine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the imidazo[1,5-a]pyridine core, which is known for its versatility in medicinal chemistry. The presence of the carboxylate group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have shown that imidazo[1,5-a]pyridine derivatives exhibit notable antimicrobial properties. For instance, a study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial effects .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 64 | Staphylococcus aureus |
| 128 | Escherichia coli |
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory effects. In vitro assays revealed that it significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound exhibited an IC50 value of approximately 45 µM, suggesting a potent anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
| Activity Type | IC50 (µM) | Comparison Drug |
|---|---|---|
| Anti-inflammatory | 45 | Aspirin (IC50 = 50 µM) |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of inflammatory mediators .
- Modulation of Signaling Pathways : this compound influences various signaling pathways, including NF-κB and MAPK pathways, which are pivotal in regulating inflammation and immune responses .
Case Study 1: Anticancer Properties
In a recent study investigating the anticancer potential of this compound, it was found to induce apoptosis in various cancer cell lines. The compound triggered caspase activation and increased the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 20 | Apoptosis induction |
| MCF-7 | 25 | Caspase activation |
Case Study 2: Antitubercular Activity
Another promising application is its activity against Mycobacterium tuberculosis. This compound exhibited significant antitubercular activity with MIC values around 0.5 µg/mL against multidrug-resistant strains .
Chemical Reactions Analysis
Ester Functional Group Reactivity
The ethyl ester group at the 6-position participates in classical ester reactions, including hydrolysis and transesterification.
Cyclization and Annulation Reactions
The imidazo[1,5-a]pyridine core facilitates cyclization with aldehydes, ketones, or nitriles to construct polycyclic systems.
Key Example: Mg₃N₂-Assisted Annulation
A one-pot annulation strategy using magnesium nitride enables efficient synthesis of fused heterocycles:
-
Reagents : Ethyl glyoxylate, Mg₃N₂ (10 mol%), solvent: DMF
-
Conditions : 80°C, 16 hr under inert atmosphere
-
Product : 1,3-Disubstituted imidazo[1,5-a]pyridine derivatives
Mechanism :
-
Formation of imine intermediates via condensation.
-
Mg₃N₂ facilitates nucleophilic attack and cyclization.
Nucleophilic Substitution
The electron-deficient pyridine ring allows substitution at reactive positions (e.g., C-1 or C-3).
Oxidation and Reduction
The ethyl ester and heteroaromatic system undergo redox transformations:
Oxidation
-
Reagents : KMnO₄ (2 eq.), H₂O/AcOH, 50°C, 3 hr
-
Product : Imidazo[1,5-a]pyridine-6-carboxylic acid (alternative to hydrolysis)
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Yield : 88%
Reduction
-
Reagents : LiAlH₄ (3 eq.), THF, 0°C → RT, 2 hr
-
Product : 6-(Hydroxymethyl)imidazo[1,5-a]pyridine |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at the C-1 position:
Comparative Reactivity Data
The reactivity of this compound differs from its structural isomers:
| Position | Reactivity with NBS | Hydrolysis Rate (Basic) |
|---|---|---|
| 6-Carboxylate | Moderate (75% yield) | Fast (85–92% yield) |
| 3-Carboxylate | High (89% yield) | Slow (70% yield) |
| 5-Carboxylate | Low (52% yield) | Moderate (80% yield) |
Preparation Methods
Cyclocondensation-Based Synthesis
One of the primary methods to prepare ethyl imidazo[1,5-a]pyridine derivatives involves cyclocondensation reactions between appropriately substituted aminomethylpyridine derivatives and carbonyl compounds or their equivalents.
Example Procedure:
- Starting Materials: Ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride
- Reagents: Formic acid and acetic anhydride
- Conditions:
- Formic acid and acetic anhydride are mixed and heated at 60 °C for 2 hours.
- After cooling, the aminomethylpyridine hydrochloride is added and stirred at room temperature for 1 hour, then heated at 35 °C for 3 hours.
- The reaction mixture is cooled to 5 °C, neutralized with ammonia solution, extracted with dichloromethane, washed, dried, filtered, and evaporated.
- Purification is done by silica gel column chromatography using 2% methanol in dichloromethane with 0.5% ammonium hydroxide as eluent.
- Yield: Approximately 56%
- Reference: This method is derived from a reported synthesis protocol in ChemicalBook, based on patent WO2004/46133.
| Step | Reagents/Conditions | Duration | Temperature | Notes |
|---|---|---|---|---|
| 1 | Formic acid + Acetic anhydride | 2 hours | 60 °C | Pre-mix to form reactive species |
| 2 | Add ethyl 2-(aminomethyl)-3-pyridinecarboxylate hydrochloride | 4 hours total (1h RT + 3h heating) | RT then 35 °C | Cyclocondensation to form imidazo[1,5-a]pyridine core |
| 3 | Workup and purification | - | 5 °C (cooling) | Neutralization and extraction |
Oxidative Cyclization and Cycloaddition Approaches
Recent literature highlights several innovative methods for constructing imidazo[1,5-a]pyridine rings, including oxidative cyclization and cycloaddition reactions. These methods allow for efficient ring closure under mild conditions and often provide access to various substituted derivatives.
- Oxidative Cyclization: Involves the formation of the imidazo ring by oxidative coupling of aminopyridines with aldehydes or related compounds, often catalyzed by transition metals or using oxidants.
- Cycloaddition: Utilizes 1,3-dipolar cycloaddition or related pericyclic reactions to assemble the fused heterocyclic system.
These methodologies provide alternative routes to ethyl imidazo[1,5-a]pyridine derivatives, offering versatility in substitution patterns and functional group tolerance.
- Reference: A comprehensive review article in the Royal Society of Chemistry journal details these synthetic strategies, emphasizing their applicability to imidazo[1,5-a]pyridines.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclocondensation method is well-established and reproducible, providing a reliable route to ethyl imidazo[1,5-a]pyridine-6-carboxylate with moderate yields.
- Oxidative cyclization and cycloaddition methods offer newer, potentially more efficient routes that may allow for greater functional group diversity and milder reaction conditions.
- The preparation of halogenated analogs under mild conditions suggests that similar strategies could be adapted for ethyl imidazo[1,5-a]pyridine derivatives, potentially improving yields and purity.
- Purification typically involves silica gel chromatography with methanol/dichloromethane mixtures containing ammonium hydroxide to prevent decomposition or adsorption issues.
- Reaction monitoring by NMR and melting point determination confirms product identity and purity, with typical melting points around 76–78 °C for related derivatives.
Q & A
Q. What are the common synthetic routes for Ethyl imidazo[1,5-a]pyridine-6-carboxylate?
The compound is typically synthesized via cyclization reactions. For example, a tandem reaction involving substituted pyridines and α-bromo esters under reflux in ethanol with a base (e.g., KHCO₃) can yield the imidazo[1,5-a]pyridine core . Key steps include:
- Condensation of a pyridine derivative (e.g., 2-aminopyridine) with an α-bromo ester (e.g., ethyl 3-bromo-2-oxopropionate).
- Cyclization under basic conditions (pH ~8) to form the fused bicyclic structure.
- Purification via column chromatography or recrystallization from hexane/ethyl acetate mixtures .
Q. How is the structure of this compound validated experimentally?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between substituents and the core ).
- Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–9 ppm).
- IR : Confirms ester carbonyl stretches (~1700–1750 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- LC-MS : Monitors degradation products under stress conditions (e.g., heat, light).
- Stability : Store at RT in dry, inert atmospheres; avoid prolonged exposure to moisture .
Advanced Research Questions
Q. How do substituents at the 5- and 8-positions influence reactivity and biological activity?
Substituents like bromo, amino, or trifluoromethyl groups alter electronic and steric properties:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Increase electrophilicity at the pyridine ring, enhancing nucleophilic substitution reactivity .
- Amino groups : Facilitate hydrogen bonding in biological targets (e.g., kinase active sites) .
- Example: Ethyl 8-amino-6-bromoimidazo[1,5-a]pyridine-6-carboxylate shows enhanced binding to cyclin-dependent kinases (CDKs) compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies arise from assay conditions or impurity profiles. Mitigation strategies include:
- Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values for kinase inhibition).
- Orthogonal assays : Confirm results using SPR (surface plasmon resonance) and cellular viability assays.
- Impurity profiling : Use LC-MS to rule out side products (e.g., hydrolyzed esters) .
Q. How are computational methods applied to predict pharmacokinetic properties?
- Molecular docking : Models interactions with targets like HIF-1α or FXa (e.g., AutoDock Vina).
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (~128 mg/L), and CYP450 inhibition .
- Example: this compound derivatives with logP <3 show improved blood-brain barrier penetration in anticonvulsant studies .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be optimized?
- Low yields : Caused by competing side reactions (e.g., ester hydrolysis). Solutions:
- Use anhydrous solvents (e.g., THF) and controlled temperatures (0–5°C).
- Optimize stoichiometry (e.g., 1.2:1 ratio of α-bromo ester to amine) .
- Scale-up issues : Batch processes lead to variability. Solutions:
- Adopt continuous flow reactors for improved reproducibility .
Q. How can tautomerism in the imidazo[1,5-a]pyridine core affect spectroscopic analysis?
Tautomeric shifts between N1 and N3 protonation states complicate NMR interpretation:
- Variable temperature NMR : Identifies dynamic equilibria (e.g., coalescence temperatures).
- DFT calculations : Predict dominant tautomers based on Gibbs free energy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
